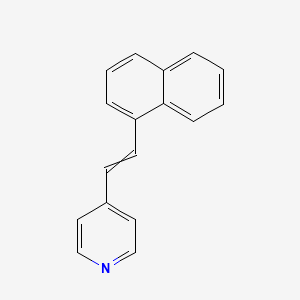

Naphthylvinylpyridine

Übersicht

Beschreibung

Naphthylvinylpyridine is a chemical compound that belongs to the class of naphthalene derivatives. It is known for its anticholinergic activity, which is similar to that of atropine. This compound inhibits the enzyme choline acetyltransferase, which plays a crucial role in the synthesis of acetylcholine, a neurotransmitter involved in various physiological functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphthylvinylpyridine can be synthesized through various synthetic routes. One common method involves the reaction of naphthalene derivatives with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are carefully controlled to ensure the efficient production of this compound .

Analyse Chemischer Reaktionen

[2+2] Photodimerization under Acidic Conditions

NVP derivatives undergo stereoselective [2+2] photodimerization in acidic solutions. This reaction is driven by cation-π interactions between protonated pyridinium cations and naphthalene π-systems, leading to high regioselectivity for syn head-to-tail (HT) dimers .

Key Findings:

-

Role of HCl : Protonation of the pyridine nitrogen enhances π-electron density, enabling visible-light absorption (red shift in UV-vis spectra) and preorienting molecules for dimerization .

-

Stereoselectivity :

Substrate HCl (equiv.) Solvent Major Product (%) Selectivity (%) 1a 3 MeOH/H₂O synHT (2a ) 93 1b 1 MeOH/H₂O synHT (2b ) 90 -

Kinetics : Second-order kinetics observed, with no reverse reactions or isomerization .

Solid-State Photodimerization in Cocrystals

NVP forms cocrystals with trifluoroacetic acid (TFA), enabling [2+2] cycloaddition in the solid state :

-

Proton Transfer : TFA protonates NVP’s pyridine, activating the double bond.

-

Reaction Outcomes :

-

NVP·TFA (1:1): 77.85% dimerization yield, green fluorescence (λₑₘ = 498 nm).

-

2NVP·TFA (2:1): Lower yield, blue fluorescence (λₑₘ = 484 nm).

-

-

Mechanical Response : NVP·TFA cocrystals bend under UV light due to strain from cycloadduct formation .

Quaternization for Enzyme Inhibition

NVP derivatives are synthesized via quaternization for choline acetyltransferase (CAT) inhibition :

-

Synthesis Route :

-

Quaternization of NVP with 11-Br-undecanoic acid methyl ester.

-

Hydrolysis to yield C11-NVP⁺ (I₅₀ = 0.57–5.2 μM for CAT inhibition).

-

-

Application : C11-NVP⁺ conjugated to Sepharose enables CAT purification via affinity chromatography .

Comparative Reactivity of NVP Derivatives

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Cholinesterase Inhibition

One of the primary research areas for naphthylvinylpyridine is its potential as a cholinesterase inhibitor. Cholinesterases are crucial enzymes that break down acetylcholine, a neurotransmitter involved in muscle movement and cognitive functions. Inhibiting these enzymes can lead to increased acetylcholine levels, which may be beneficial for conditions such as Alzheimer's disease and myasthenia gravis.

- Mechanism of Action : The compound is believed to interact with the active site of cholinesterases due to the presence of the nitrogen atom in the pyridine ring, preventing acetylcholine breakdown.

- Efficacy Studies : Research indicates that 4-(1-naphthylvinyl)pyridine exhibits significant cholinesterase inhibitory properties. However, further studies are required to assess its efficacy compared to existing inhibitors .

Case Study: Choline Acetyltransferase (ChAT) Inhibition

A derivative of this compound was synthesized for use as an affinity ligand in the purification of ChAT. This study demonstrated that the compound could effectively inhibit ChAT, showing a direct relationship between enzyme sensitivity and inhibitor retention during purification processes .

Photochemical Applications

Photodimerization

Naphthylvinylpyridines have been studied for their photodimerization properties under acidic conditions. This process involves the formation of dimers through cation-π interactions when irradiated with visible light.

- Selectivity and Yield : The photodimerization of naphthylvinylpyridines resulted in high regio- and stereoselectivity, outperforming similar reactions with styrylpyridines .

- Experimental Procedure : A representative procedure involved irradiating a solution of this compound in methanol containing hydrochloric acid for eight hours, leading to significant dimer formation .

Structural Comparisons and Related Compounds

Comparative studies with structurally similar compounds provide insight into the unique properties of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Naphthylpyridine | Naphthalene derivative | Different electronic properties |

| 4-(2-Naphthylvinyl)pyridine | Similar vinyl-pyridine | Different substitution pattern affecting reactivity |

| 4-(Phenylvinyl)pyridine | Vinyl group on phenyl | Lacks naphthalene structure; different biological activity |

| 2-(1-Naphthyl)ethylpyridine | Ethylene instead of vinyl | Different steric and electronic effects |

The unique structural arrangement of this compound allows it to exhibit distinct reactivity patterns and biological interactions compared to these similar compounds.

Wirkmechanismus

Naphthylvinylpyridine exerts its effects by inhibiting the enzyme choline acetyltransferase. This inhibition prevents the synthesis of acetylcholine, leading to a decrease in acetylcholine levels in the nervous system. The compound’s molecular targets include the active site of choline acetyltransferase, where it binds and inhibits the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atropine: Both naphthylvinylpyridine and atropine exhibit anticholinergic activity, but they differ in their mechanisms of action.

Naphthalene Derivatives: Other naphthalene derivatives, such as naphthalene itself, share structural similarities with this compound but have different chemical and biological properties.

Uniqueness

This compound is unique due to its specific inhibition of choline acetyltransferase, which distinguishes it from other anticholinergic compounds like atropine that primarily block acetylcholine receptors .

Biologische Aktivität

Naphthylvinylpyridine, specifically 4-(1-naphthylvinyl)pyridine, has garnered attention in scientific research due to its notable biological activities, particularly as a cholinesterase inhibitor. This compound's structure, characterized by a vinyl group attached to a naphthalene moiety and a pyridine ring, contributes to its unique chemical properties and interactions with biological systems.

- Chemical Formula : C₁₇H₁₃N

- Molecular Structure : Features a double bond between carbon atoms of the vinyl group and a nitrogen atom in the pyridine ring, which is crucial for its biological activity.

The primary biological activity of this compound is its inhibition of cholinesterases, enzymes responsible for breaking down acetylcholine. By inhibiting these enzymes, this compound can increase acetylcholine levels in synaptic clefts, which may have therapeutic implications for conditions such as Alzheimer's disease and myasthenia gravis .

Potential Therapeutic Applications

- Neuropharmacology : Increased acetylcholine levels may enhance cognitive function and muscle movement.

- Cholinergic Signaling Pathways : Its anticholinergic properties are similar to those of atropine, making it relevant in studies concerning cholinergic signaling.

Biological Activity Data

Recent studies have highlighted the compound's various biological activities. Below is a summary table illustrating its effects compared to other known cholinesterase inhibitors.

| Compound | Cholinesterase Inhibition | Other Biological Activities |

|---|---|---|

| This compound | Yes | Potential anti-inflammatory effects |

| Rivastigmine | Yes | Reduces pro-inflammatory cytokines |

| Huperzine A | Yes | Neuroprotective effects; reduces apoptosis |

| Pyridostigmine | Yes | Enhances T cell response; used in myasthenia gravis |

Case Studies and Research Findings

- Inhibition Studies : Research indicates that 4-(1-naphthylvinyl)pyridine effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for maintaining cholinergic signaling .

- Comparative Analysis : In comparative studies with established inhibitors like rivastigmine and huperzine A, this compound demonstrated similar or enhanced inhibitory effects on cholinesterases, indicating its potential as a viable therapeutic agent .

- Photodimerization Effects : The compound also exhibits interesting photochemical properties, undergoing [2 + 2] photodimerization under acidic conditions, which may lead to the formation of biologically active dimers .

Future Directions in Research

Despite promising findings, research on this compound remains limited. Future studies should focus on:

- Long-term Efficacy : Investigating the long-term effects of this compound on cognitive function in animal models.

- Mechanistic Studies : Elucidating the exact binding mechanisms with cholinesterases.

- Safety Profiles : Assessing the safety and potential side effects compared to existing treatments.

Eigenschaften

IUPAC Name |

4-(2-naphthalen-1-ylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKDRTOVVLNOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028523 | |

| Record name | Naphthylvinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16375-56-7 | |

| Record name | 4-[2-(1-Naphthalenyl)ethenyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16375-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthylvinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.